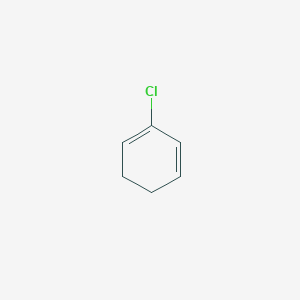![molecular formula C6H11NOSi B14646859 2-[(Trimethylsilyl)oxy]prop-2-enenitrile CAS No. 54276-53-8](/img/structure/B14646859.png)
2-[(Trimethylsilyl)oxy]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((trimethylsilyl)oxy)propenenitrile is an organic compound with the molecular formula C6H11NOSi. It is characterized by the presence of a trimethylsilyl group bonded to an oxygen atom, which is further connected to a propenenitrile moiety. This compound is notable for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((trimethylsilyl)oxy)propenenitrile typically involves the reaction of acetyl cyanide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature, and the product is isolated through distillation .
Industrial Production Methods
Industrial production of 2-((trimethylsilyl)oxy)propenenitrile follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-((trimethylsilyl)oxy)propenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used.
Addition Reactions: Nucleophiles like amines and alcohols are employed.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Products include silyl ethers and other substituted derivatives.
Addition Reactions: Products include hydroxynitriles and other addition compounds.
Hydrolysis: Products include carboxylic acids and amines.
科学的研究の応用
2-((trimethylsilyl)oxy)propenenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential in drug development and synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((trimethylsilyl)oxy)propenenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can undergo nucleophilic addition, forming intermediates that participate in further reactions. The pathways involved include nucleophilic substitution and addition mechanisms .
類似化合物との比較
Similar Compounds
- 2-trimethylsilyloxyprop-2-enenitrile
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethylsilyl ethers
Uniqueness
2-((trimethylsilyl)oxy)propenenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct reactivity and stability. This combination allows it to serve as a versatile intermediate in organic synthesis, offering advantages over similar compounds in terms of reactivity and ease of handling .
特性
CAS番号 |
54276-53-8 |
|---|---|
分子式 |
C6H11NOSi |
分子量 |
141.24 g/mol |
IUPAC名 |
2-trimethylsilyloxyprop-2-enenitrile |
InChI |
InChI=1S/C6H11NOSi/c1-6(5-7)8-9(2,3)4/h1H2,2-4H3 |
InChIキー |
SHZPCIDDIIAQKJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


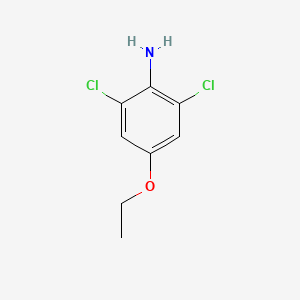
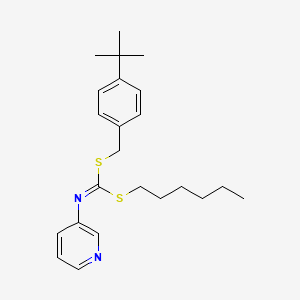
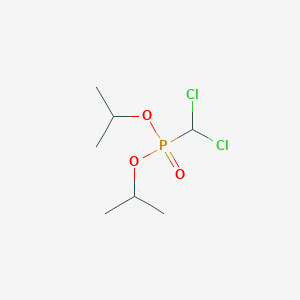
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
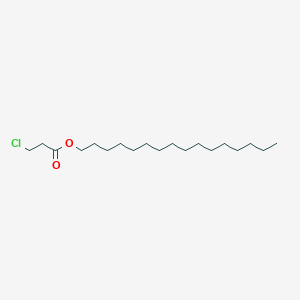
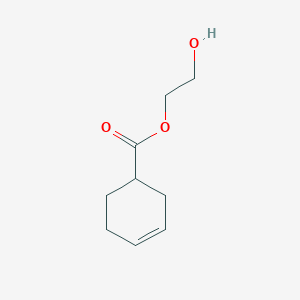
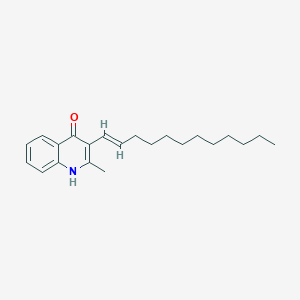
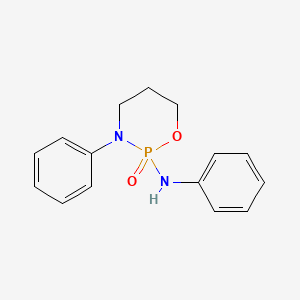
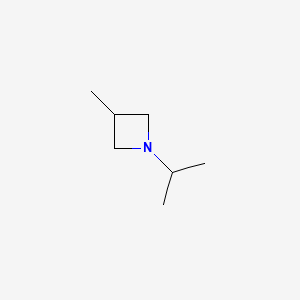
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
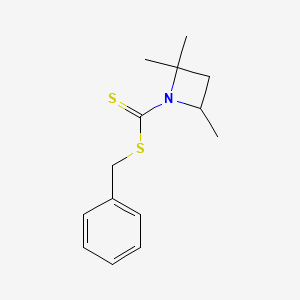
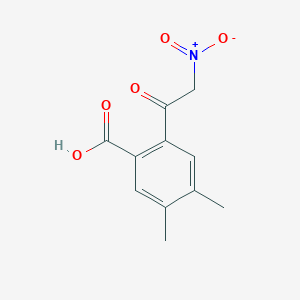
![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
